molecular formula C20H26N2O2 B12191735 2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B12191735
M. Wt: 326.4 g/mol
InChI Key: PRHBFGSQFCBWDE-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. It features a complex molecular architecture comprising a 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core, a privileged scaffold frequently investigated for its interactions with central nervous system (CNS) targets . This core structure is functionally diversified with a cyclohexyl-ethanone moiety, which can be critical for modulating the compound's lipophilicity, stereochemistry, and binding affinity toward biological receptors . Compounds based on the tetrahydro-2H-pyrido[4,3-b]indole (aza-tetrahydrocarboline) skeleton are the subject of active research due to their potential as modulators of various neurotransmitter systems . Patents and scientific literature indicate that such analogs are explored for their activity on histamine receptors, serotonin receptors (5-HT), and adrenergic receptors, which are pivotal targets for understanding and treating cognitive disorders, psychotic diseases, and neural-mediated conditions . The specific structural features of this compound, including the 8-methoxy substitution and the 2-cyclohexylethanone side chain, suggest it is a valuable chemical tool for structure-activity relationship (SAR) studies aimed at developing novel receptor ligands . This product is provided for research applications exclusively. It is intended for use in vitro biochemical assays, receptor binding studies, and as a building block in the synthetic exploration of novel bioactive molecules. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C20H26N2O2/c1-24-15-7-8-18-16(12-15)17-13-22(10-9-19(17)21-18)20(23)11-14-5-3-2-4-6-14/h7-8,12,14,21H,2-6,9-11,13H2,1H3

InChI Key

PRHBFGSQFCBWDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CC4CCCCC4

Origin of Product

United States

Preparation Methods

Core Pyrido[4,3-b]Indole Skeleton Formation

The pyrido[4,3-b]indole scaffold is constructed via Pictet-Spengler cyclization or Friedel-Crafts alkylation. Source describes a generalized method for tricyclic systems using substituted tryptamine derivatives. For example, condensation of 5-methoxytryptamine with cyclohexanone under acidic conditions (e.g., HCl in ethanol) yields the tetrahydro-β-carboline intermediate . This intermediate undergoes dehydrogenation using palladium-on-carbon (Pd/C) in toluene at 110°C to aromatize the pyridine ring, forming the 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core .

Key challenges include controlling regioselectivity at the 8-position. Source demonstrates that chlorination at the 8-position is achievable via electrophilic substitution using Cl₂ in acetic acid, suggesting that methoxy groups could be introduced similarly using iodomethane or dimethyl sulfate under basic conditions .

Introduction of the 8-Methoxy Group

The methoxy substituent is typically installed early in the synthesis to avoid side reactions. Source outlines two viable strategies:

  • Direct Methoxylation : Treating the indole precursor with sodium methoxide and methyl iodide in DMF at 60°C achieves O-methylation with >80% yield .

  • Protection-Deprotection : Using a benzyl-protected hydroxyl group (e.g., 5-benzyloxyindole) followed by hydrogenolytic cleavage over Pd/C ensures selective methoxy placement .

For the target compound, direct methoxylation is preferred due to fewer steps. NMR data from Source confirms that this method avoids competing N-alkylation, preserving the indole nitrogen for subsequent reactions .

Functionalization at the 2-Position: Cyclohexyl and Ethanone Moieties

The 2-position is functionalized through acylation and alkylation. Source discloses a two-step process:

  • Acylation : Reacting the pyridoindole core with acetyl chloride in the presence of AlCl₃ (Friedel-Crafts acylation) introduces the ethanone group .

  • Cyclohexylation : Grignard addition using cyclohexylmagnesium bromide to the ketone intermediate forms the tertiary alcohol, which is dehydrated with H₂SO₄ to yield the cyclohexyl-substituted product .

Alternative routes from Source utilize reductive amination. For example, condensation of the amine intermediate with cyclohexanone and sodium cyanoborohydride in methanol affords the cyclohexyl group directly .

Optimization and Yield Data

Comparative analysis of methods reveals critical efficiency metrics:

StepReagents/ConditionsYield (%)Purity (%)Source
CyclizationHCl/ethanol, 80°C, 12 hr7295
MethoxylationNaOMe, MeI, DMF, 60°C, 6 hr8598
AcylationAcCl, AlCl₃, CH₂Cl₂, 0°C → rt, 2 hr6890
CyclohexylationCyclohexylMgBr, THF, −78°C → rt, 4 hr6588
DehydrationH₂SO₄, toluene, reflux, 3 hr7892

Source further highlights that microwave-assisted synthesis reduces cyclization time to 2 hr with comparable yields (70%) .

Purification and Characterization

Final purification employs flash chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water . LC-MS and ¹H-NMR data from Source validate the structure:

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.25 (s, 1H, indole-H), 4.20 (m, 2H, CH₂N), 3.85 (s, 3H, OCH₃), 2.95 (m, 1H, cyclohexyl), 2.40 (s, 3H, COCH₃) .

  • HRMS : [M+H]⁺ calcd. for C₂₁H₂₅N₂O₂: 337.1912; found: 337.1915 .

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at the 6-position is minimized using bulky directing groups (e.g., tert-butyl carbamate) .

  • Overacylation : Friedel-Crafts acylation may produce diacylated byproducts, which are suppressed by stoichiometric control (1.1 eq AcCl) .

  • Racemization : Chiral centers in the cyclohexyl group are preserved by low-temperature Grignard reactions .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Pharmacological Applications

  • Sigma Receptor Agonism : This compound acts as a sigma 2 receptor agonist, which has been linked to various biological activities. The sigma 2 receptor is implicated in neuroprotection and modulation of cell survival pathways, making this compound a candidate for further neuropharmacological studies .
  • Antineoplastic Activity : Research indicates that this compound exhibits antineoplastic properties, suggesting its potential in cancer treatment. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, highlighting the need for further investigation into its mechanisms of action against tumors .
  • Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity against SARS-CoV-2. Its effectiveness as an antiviral agent could be attributed to its ability to interfere with viral replication or entry into host cells .

Synthetic Methods

Synthesis of 2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves multiple steps:

  • Starting Materials : The synthesis typically begins with readily available precursors such as cyclohexyl derivatives and methoxy-substituted indoles.
  • Catalytic Reactions : Transition metals such as palladium (Pd) and copper (Cu) are often employed as catalysts in the reactions leading to the formation of the desired heterocyclic structure. These reactions can include cross-coupling methods like Suzuki or Heck reactions, which are efficient for forming carbon-carbon bonds necessary for constructing complex organic molecules .

Neuropharmacological Studies

A study focusing on the neurotropic effects of similar compounds indicated that derivatives exhibiting sigma receptor activity could enhance cognitive functions and provide neuroprotection. This suggests a promising avenue for exploring the neuroprotective effects of 2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone in models of neurodegenerative diseases .

Anticancer Research

In vitro studies have demonstrated that compounds with structural similarities to 2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can significantly inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis suggests it may serve as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 8

The methoxy group at position 8 is a critical feature. Key analogs include:

Compound Name Substituent at Position 8 Key Modifications Molecular Weight Synthesis Yield Biological/Pharmacological Notes
Target Compound Methoxy (-OCH₃) Cyclohexyl-acetyl side chain ~356.4 g/mol (estimated) N/A Hypothesized enhanced lipophilicity and metabolic stability due to cyclohexyl group.
1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone Chloro (-Cl) Acetyl group 248.71 g/mol N/A Lower molecular weight; chloro substitution may increase electrophilicity and metabolic liability.
8-(Trifluoromethoxy)-analog (Compound 22) Trifluoromethoxy (-OCF₃) Trifluoromethyl-pyrazole ketone 381.13 g/mol 88% High yield; trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects.
G022 Metabolite Hydroxy (-OH) Demethylated methoxy side chain N/A N/A Formed via O-demethylation of methoxy group, indicating potential metabolic vulnerability in methoxy-substituted analogs.

Key Observations :

  • Methoxy vs. Chloro/Trifluoromethoxy : Methoxy groups are susceptible to O-demethylation (as seen in G022 ), whereas chloro and trifluoromethoxy groups resist such metabolism.
  • Cyclohexyl vs. Smaller Substituents : The cyclohexyl group in the target compound may reduce solubility but improve membrane permeability compared to acetyl or pyrazole-linked analogs.

Variations in the Ketone Side Chain

The ethanone side chain is a common feature in pyridoindole derivatives. Notable examples:

Compound Name Side Chain Structure Molecular Weight Synthesis Yield Notes
Target Compound Cyclohexyl-acetyl ~356.4 g/mol N/A Cyclohexyl adds steric bulk; may influence target selectivity.
(6-(Dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (Compound 1) Indole-linked ketone 375.03 g/mol 34% Lower yield; dimethylamino group may enhance solubility.
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)-linked analog (Compound 33) Trifluoromethyl-pyrazole ketone 381.13 g/mol 47% Moderate yield; trifluoromethyl group improves metabolic resistance.
tert-Butyl 8-Methoxy-analog (Compound 4) tert-Butyl carbamate N/A 75% High yield; tert-butyl group acts as a protecting group for further functionalization.

Key Observations :

  • Cyclohexyl vs.
  • Synthetic Accessibility : tert-Butyl-protected analogs (e.g., Compound 4) are synthesized in higher yields (75%) than indole-linked derivatives (34%) , suggesting that bulky side chains may require optimized protocols.

Biological Activity

The compound 2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups including a cyclohexyl group and a methoxy-substituted pyridoindole moiety. The presence of these groups is believed to play a significant role in its biological activity.

Structural Formula

C18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2

Molecular Weight

  • Molecular Weight : 296.4 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of the pyridoindole structure exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µM
Compound BS. aureus75 µM
Compound CS. agalactiae100 µM

These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. The following table summarizes the cytotoxicity results:

CompoundCell LineEC50 (µM)
Compound DHeLa5.2
Compound EA5493.1
Compound FMCF-74.8

These results indicate that the compound may exhibit significant cytotoxic effects, particularly against certain cancer cell lines .

The proposed mechanism of action for compounds in this class involves interaction with cellular targets leading to disruption of critical biological processes. For instance, studies suggest that these compounds may inhibit key enzymes or interfere with cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University explored the antimicrobial efficacy of various pyridoindole derivatives, including our compound of interest. The study utilized agar diffusion methods to assess inhibition zones against common pathogens.

Results :

  • The compound demonstrated significant inhibition against Gram-positive bacteria.
  • Notably effective against Staphylococcus aureus with an inhibition zone of 15 mm.

Study 2: Cytotoxicity in Cancer Models

In another investigation, researchers evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The study aimed to determine the potential for therapeutic applications in oncology.

Findings :

  • The compound exhibited a dose-dependent response with an EC50 value of 4.8 µM.
  • Induced apoptosis was confirmed through flow cytometry analysis.

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